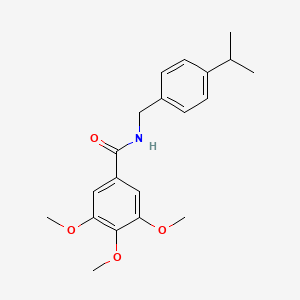

N-(4-异丙苄基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

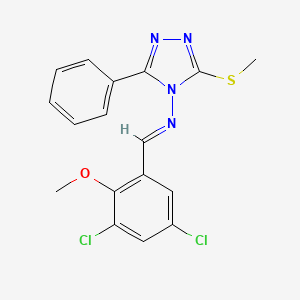

The synthesis of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide and its derivatives typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with different amines. This process results in the formation of trimethoxybenzyl derivatives through a reaction that showcases the versatility of the parent compound in forming various substituted benzamides. The methodology for synthesis can vary, demonstrating the compound's adaptability in chemical synthesis (Abo-Sier et al., 1977).

Molecular Structure Analysis

The molecular structure of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through single crystal X-ray diffraction studies. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and the presence of unusual C–H···π interactions, which play a significant role in the molecular packing and overall stability of the compound. Such interactions contribute to the three-dimensional network formation, underscoring the complexity of its structural characteristics (Saeed & Simpson, 2012).

Chemical Reactions and Properties

N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions, indicative of its reactive nature and chemical versatility. Its reactivity has been explored in the context of synthesizing potential memory enhancers, where derivatives exhibit acetylcholinesterase-inhibiting activity. These studies not only highlight its chemical reactivity but also its potential biological applications (Piplani et al., 2018).

科学研究应用

潜在的记忆增强剂

N-(4-羟基苯基)-3,4,5-三甲氧基苯甲酰胺衍生物已被合成并评估其作为记忆增强剂的潜力。这些化合物表现出乙酰胆碱酯酶抑制活性,IC50 值在低微摩尔范围内。它们已显示出剂量依赖性的体内记忆保留增加,与吡拉西坦相比,化合物 10a 表现出显着的记忆保留。分子对接和模拟研究证实了这些化合物在与乙酰胆碱酯酶结合方面的稳定性,表明它们作为记忆增强剂的潜力 (Piplani, Sharma, Mehta, & Malik, 2018).

抗肿瘤活性

三咪多克斯,一种新合成的二氧 (N,3,4-三羟基苯甲酰胺) 类似物,已被发现能显着降低癌细胞中核苷酸还原酶(一种 DNA 合成必需的酶)的活性。该化合物表现出有效的抗肿瘤活性,表明它有望成为人类化疗的候选药物 (Szekeres, Gharehbaghi, Fritzer, Woody, Srivastava, Riet, Jayaram, & Elford, 2004).

抗惊厥作用

一系列 4-氨基苯甲酰胺已被合成并评估其抗惊厥作用。这些化合物在动物模型中对癫痫发作表现出显着的保护作用,特定的衍生物表现出高效力和保护指数。这项研究突出了 4-氨基苯甲酰胺作为抗惊厥剂的潜力 (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

植物中的除草剂抗性

对拟南芥突变体的研究揭示了对除草剂异噁唑草的抗性,证明了除草剂抗性的遗传基础。这项工作提供了植物为抵抗化学处理而可能发展的机制的见解,对农业科学具有影响 (Heim, Roberts, Pike, & Larrinua, 1989).

结构和分子研究

包括三甲氧基亚苄基基团在内的亚芳基-异恶唑酮化合物的结构和反应性已通过 X 射线晶体学和密度泛函理论进行了研究。这些研究提供了有价值的信息,涉及这些化合物在化学和生物化学各个领域的分子相互作用和潜在应用 (Brancatelli, Bruno, Nicolò, Cordaro, Grassi, Risitano, & Scala, 2011).

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-trimethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-13(2)15-8-6-14(7-9-15)12-21-20(22)16-10-17(23-3)19(25-5)18(11-16)24-4/h6-11,13H,12H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKQWMXHYQEHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350116 |

Source

|

| Record name | ST005878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5924163 | |

CAS RN |

5924-16-3 |

Source

|

| Record name | ST005878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)